molecular formula C25H29N3O5S2 B2891319 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 312929-41-2

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2891319
CAS No.: 312929-41-2
M. Wt: 515.64
InChI Key: KIDRDZDHHCKNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with common reagents .

Scientific Research Applications

Synthetic Chemistry Applications

Synthetic Modifications and Antimicrobial Study : A derivative of the thiazole group, ethyl 2-amino-4-methylthiazole-5-carboxylate, was modified and synthesized using readily available materials. The antimicrobial activities of these compounds were studied against various bacterial and fungal strains. The research emphasizes the synthetic versatility of thiazole derivatives and their relevance in creating compounds with antimicrobial properties (Desai, Bhatt, & Joshi, 2019).

Phosphine-catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate was used in a [4 + 2] annulation with N-tosylimines to produce highly functionalized tetrahydropyridines. This study showcases the utility of ethyl-substituted compounds in constructing complex molecules with complete regioselectivity, highlighting the synthetic flexibility of thiazole-related structures (Zhu, Lan, & Kwon, 2003).

Bioactivity and Pharmacological Potential

Activity Against Trypanosoma Brucei : Compounds structurally similar to ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate were synthesized and tested for activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Some derivatives showed significant potency, indicating the potential of thiazole derivatives in developing treatments for parasitic infections (Patrick et al., 2016).

Mycobacterium Tuberculosis Inhibitors : A series of thiazole-aminopiperidine hybrid analogues were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. This research underscores the potential of thiazole derivatives in the development of new antibiotics, with some compounds showing promising activity (Jeankumar et al., 2013).

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. It may involve identifying the specific proteins or enzymes the compound interacts with, and how this interaction affects cellular processes .

Safety and Hazards

This involves identifying any potential risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions. It may include potential applications of the compound, or suggestions for further studies to better understand its properties .

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-4-16-28(17-5-2)35(31,32)20-14-12-19(13-15-20)23(29)27-25-26-21(18-10-8-7-9-11-18)22(34-25)24(30)33-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDRDZDHHCKNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.